molecular formula C9H10O4 B044328 3,5-Dimethoxybenzoic acid CAS No. 1132-21-4

3,5-Dimethoxybenzoic acid

Cat. No.: B044328
CAS No.: 1132-21-4
M. Wt: 182.17 g/mol
InChI Key: IWPZKOJSYQZABD-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzoic acid (C₉H₁₀O₄; molecular weight 182.17 g/mol) is a benzoic acid derivative with two methoxy groups at the 3- and 5-positions of the aromatic ring. It is a white crystalline solid with a melting point of 178–180°C . The compound is widely used as a pharmaceutical intermediate, particularly in synthesizing antifungal agents, rare earth element complexes, and organic precursors such as 1-(3,5-dimethoxyphenyl)ethanone . Its anhydride derivative, 3,5-dimethoxybenzoic anhydride, can be synthesized with a high yield (92%) via reaction with thionyl chloride, demonstrating its reactivity in forming functional derivatives .

Scientific Research Applications

Pharmaceutical Development

3,5-Dimethoxybenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure enhances solubility and reactivity, making it suitable for developing drugs targeting inflammation and pain relief.

Key Pharmaceuticals Synthesized:

  • Prostaglandins : Used in treatments for pain and inflammation.
  • Diabetic Neuropathy Medications : Aids in managing symptoms associated with diabetes.
  • Atherosclerosis Drugs : Contributes to formulations aimed at reducing arterial plaque.

Agricultural Chemistry

In agricultural applications, this compound is incorporated into the formulation of herbicides and pesticides. Its role is crucial in enhancing crop protection while minimizing environmental impact.

Applications in Agriculture:

  • Herbicides : Improves efficacy against specific weed species.
  • Pesticides : Provides a safer alternative to conventional chemicals by reducing toxicity to non-target organisms.

Material Science

The compound is also significant in material science, where it is used to enhance the properties of polymers and resins. Its incorporation improves thermal stability and mechanical strength.

Material Enhancements:

  • Thermal Stability : Essential for materials exposed to high temperatures.
  • Mechanical Properties : Increases durability and longevity of products.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in chromatography. This application is vital for accurately analyzing complex mixtures in various samples.

Chromatography Applications:

  • Acts as a calibration standard for quantifying other compounds.
  • Facilitates the identification of unknown substances through comparison.

Cosmetic Formulations

The compound's anti-inflammatory properties make it a valuable ingredient in cosmetic products. It is often included in skincare formulations aimed at soothing sensitive skin.

Cosmetic Benefits:

  • Provides relief from skin irritation.
  • Enhances the overall effectiveness of skincare products.

Data Table of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsSynthesis of pain relief drugsTargeting inflammation effectively
Agricultural ChemistryHerbicides and pesticides formulationEnhanced crop protection
Material SciencePolymers and resinsImproved thermal stability and mechanical strength
Analytical ChemistryChromatography standardAccurate analysis of complex mixtures
Cosmetic FormulationsSkincare productsAnti-inflammatory effects

Case Studies

  • Pharmaceutical Case Study :
    A study published in Chemical Research in Toxicology demonstrated the efficacy of this compound derivatives in reducing inflammation in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups .
  • Agricultural Case Study :
    Research highlighted in Journal of Agricultural and Food Chemistry explored the use of this compound as an active ingredient in herbicides. Field trials showed a 30% increase in weed control efficacy compared to traditional formulations .
  • Material Science Case Study :
    An investigation into polymer composites revealed that incorporating this compound improved the thermal degradation temperature by 20%, enhancing the material's performance under heat .

Mechanism of Action

The mechanism of action of 3,5-dimethoxybenzoic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, leading to changes in cellular processes. The methoxy groups can influence the compound’s ability to cross cell membranes and interact with molecular targets .

Comparison with Similar Compounds

Structural and Physical Properties

The position and number of substituents on the benzoic acid scaffold significantly influence physical and chemical behaviors. Key comparisons include:

Compound Melting Point (°C) Solubility in Isobutyl Acetate (XS,organic) UV λmax (nm) Molar Absorptivity (×10⁻⁴)
3,5-Dimethoxybenzoic acid 178–180 0.00432 305 2.17
3,4-Dimethoxybenzoic acid 152–154* 0.00461 286 0.925
4-Methoxybenzoic acid 182–185 0.00326 273 0.977
2-Methoxybenzoic acid 99–101 0.00563 295 1.69
Benzoic acid 122–123 0.021† 230 1.10

*Reported in literature; †Estimated from general solubility trends. Data from .

Key Observations :

  • Melting Points : Electron-donating methoxy groups increase melting points compared to unsubstituted benzoic acid. However, 3,5-substitution yields higher symmetry, leading to stronger intermolecular forces and higher melting points than 3,4- or 2-substituted analogs.
  • Solubility : this compound exhibits lower solubility in isobutyl acetate than 2- or 4-methoxy derivatives due to steric hindrance and reduced hydrogen-bonding capacity .
  • UV Spectra : The 3,5-substitution pattern shifts λmax to higher wavelengths (305 nm) compared to 3,4- (286 nm) or 4-methoxy (273 nm) derivatives, reflecting enhanced conjugation symmetry .

Key Observations :

  • Antifungal vs. Antioxidant : The 3,5-substitution enhances antifungal activity, likely due to increased hydrophobicity, whereas 3,4-substitution favors electron-donating antioxidant effects .
  • Toxin Modulation: Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) reduces microcystin-LR levels in algae, while this compound promotes cyanobacterial growth, suggesting substituent-dependent ecological impacts .

Solvation and Partitioning Behavior

Abraham solvation parameters for this compound highlight its unique interactions:

Parameter This compound 3,4-Dimethoxybenzoic acid 4-Methoxybenzoic acid
Dipolarity/Polarizability (S) 0.950 0.950 0.899
Hydrogen-Bond Acidity (A) 1.531 1.646 1.250
Hydrogen-Bond Basicity (B) 0.684 0.570 0.620
log P (Octanol-Water) 1.33 1.33 1.13

Data from .

Key Observations :

  • Hydrogen-Bond Acidity : this compound has lower acidity than 3,4-isomer due to reduced resonance stabilization of the deprotonated form.
  • Partitioning : Higher log P values for dimethoxy derivatives reflect increased lipophilicity, critical for membrane permeability in drug design.

Biological Activity

3,5-Dimethoxybenzoic acid (DMBA), with the chemical formula C9H10O4\text{C}_9\text{H}_{10}\text{O}_4 and CAS number 1132-21-4, is an organic compound that exhibits significant biological activities. It is primarily isolated from the leaves of Melia azedarach, a plant known for its medicinal properties. This article reviews the biological activities of DMBA, focusing on its antifungal, cytotoxic, and potential therapeutic applications.

PropertyValue
Molecular FormulaC9H10O4\text{C}_9\text{H}_{10}\text{O}_4
Molecular Weight182.173 g/mol
Melting Point178-180 °C
Boiling Point340.7 °C
Density1.2 g/cm³

Antifungal Activity

DMBA has been identified as an antifungal agent, particularly effective against Ascochyta rabiei, a pathogen responsible for chickpea blight. A study by Khajista Jabeen et al. demonstrated that extracts containing DMBA exhibited significant antifungal activity, suggesting its potential use in agricultural applications to manage fungal diseases in crops .

Cytotoxic Activity

Recent research has revealed that DMBA possesses notable cytotoxic properties against various cancer cell lines. In a study involving compounds isolated from Pereskia bleo leaves, DMBA demonstrated remarkable cytotoxicity against human carcinoma cell lines, including:

  • KB (nasopharyngeal epidermoid carcinoma)
  • CasKi (cervical carcinoma)
  • HCT116 (colon carcinoma)
  • MCF7 (hormone-dependent breast carcinoma)
  • A549 (lung carcinoma)

The IC50 value for DMBA against KB cells was reported to be as low as 0.81 µg/mL, indicating potent cytotoxicity . This suggests that DMBA could be a promising candidate for cancer therapy.

The mechanisms underlying the biological activities of DMBA are still under investigation. However, it is hypothesized that its structural characteristics allow it to interact with cellular targets involved in cell proliferation and apoptosis. The presence of methoxy groups may enhance its lipophilicity, facilitating better penetration into cells and enhancing its biological effects.

Case Studies and Research Findings

  • Antifungal Efficacy : In vitro studies have shown that DMBA effectively inhibits the growth of Ascochyta rabiei, making it a candidate for developing natural antifungal agents in agriculture .
  • Cytotoxicity Assessment : A comprehensive assessment of DMBA's cytotoxic effects revealed significant inhibition of cell viability across multiple cancer cell lines, highlighting its potential as an anticancer agent .
  • Thermodynamic Properties : Research on the solubility and phase equilibrium of DMBA in various solvents has provided insights into its physical properties, which are crucial for understanding its behavior in biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-dimethoxybenzoic acid, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via methoxylation of benzoic acid derivatives or selective demethylation of polymethoxy precursors. A widely used method involves the alkylation of 3,5-dihydroxybenzoic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions . Purity optimization requires recrystallization from ethanol/water mixtures, monitored by HPLC or melting point analysis (178–180°C) .

Q. What are the solubility properties of this compound in organic solvents, and how do they influence experimental design?

Methodological Answer: Solubility data from IUPAC-NIST reveals significant variation across solvents (e.g., 34.6 g/L in acetone at 25°C vs. <1 g/L in hexane) . This impacts solvent selection for reactions or crystallization. For example, dimethyl sulfoxide (DMSO) is ideal for high-concentration stock solutions, while methanol is preferred for column chromatography. A solubility table is provided below:

SolventSolubility (g/L, 25°C)
Acetone34.6
Methanol28.9
Ethanol15.2
Water<0.1
Hexane<1.0

Thermodynamic modeling (e.g., COSMO-RS) can predict solubility in untested solvents .

Advanced Research Questions

Q. How can researchers design Cu(II) complexes using this compound, and what analytical techniques validate their structures?

Methodological Answer: 3,5-Dimethoxybenzoate ligands coordinate with Cu(II) ions in a bidentate manner via carboxylate and methoxy groups. Synthesis involves refluxing the ligand with Cu(NO₃)₂ in ethanol/water, followed by slow evaporation for crystal growth . Characterization requires:

  • FTIR : Confirm carboxylate binding (Δν ~150 cm⁻¹ between asymmetric/symmetric stretches).
  • Magnetic Moment : µeff ~1.73 BM indicates square-planar geometry.
  • Thermogravimetric Analysis (TGA) : Dehydration and ligand decomposition steps .

Q. How can contradictions in reported polymorphic forms or reactivity data be resolved?

Methodological Answer: Discrepancies in polymorphic behavior (e.g., crystallization outcomes) may arise from solvent polarity or cooling rates. To resolve these:

  • Perform DSC to identify phase transitions (e.g., melting points, enantiotropy).
  • Use powder XRD to compare lattice parameters with reference data (e.g., Acta Crystallographica E ).
  • Replicate experiments under controlled humidity/temperature to isolate variables .

Q. What computational methods are effective for modeling this compound’s interactions in host-guest systems?

Methodological Answer: Molecular dynamics (MD) simulations with force fields like GAFF2 can predict host-guest binding affinities. For example:

  • Solvent-solute interactions are modeled using radial distribution functions (RDFs) for hydrogen bonding.
  • Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometry and calculates electrostatic potential surfaces .

Q. Data Analysis & Experimental Design

Q. How should researchers address low yields in esterification reactions involving this compound?

Methodological Answer: Low yields often stem from steric hindrance from methoxy groups. Mitigation strategies include:

  • Using DCC/DMAP coupling agents for esterification instead of Fischer-Speier.
  • Microwave-assisted synthesis to reduce reaction time and byproducts.
  • Monitor reaction progress via ¹H NMR (disappearance of carboxylic proton at δ ~12 ppm) .

Preparation Methods

Alkylation of 3,5-Dihydroxybenzoic Acid

The most direct route to 3,5-dimethoxybenzoic acid involves the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate. This method is widely documented for its efficiency and scalability.

Dimethyl Sulfate Methylation

In a representative procedure, 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) is dissolved in acetone (20 mL) and treated with potassium carbonate (4.14 g, 30 mmol) as a base . Dimethyl sulfate (3.5 mL) is added dropwise under stirring, and the mixture is refluxed at 55°C overnight. Post-reaction, acetone is removed under reduced pressure, and the residue is hydrolyzed with aqueous sodium hydroxide (30%, pH 14) at 75°C for 4 hours. Acidification to pH 6 with concentrated hydrochloric acid precipitates the product, which is filtered, washed, and dried to yield this compound (1.78 g, 98%) .

Key advantages of this method include high yield and simplicity. However, dimethyl sulfate’s toxicity necessitates stringent safety measures, such as using fume hoods and protective equipment .

Multi-Step Synthesis from Resorcinol

A patent (CN105218322A) outlines a multi-step synthesis starting from resorcinol, involving nitration, reduction, methylation, and acidification .

Nitration and Reduction

Resorcinol is nitrated using N₂O₅ in dichloromethane with a ZBS catalyst at 70–75°C, followed by reduction with zinc powder in hydrochloric acid to yield 3,5-dihydroxybenzoic acid . This intermediate is critical for subsequent methylation.

Methylation and Purification

The dihydroxy intermediate (70–80 g) is treated with dimethyl sulfate (150–160 mL) in a sodium hydroxide solution (20–30%) under reflux . After 4–6 hours, the mixture is acidified to pH 1 with HCl, cooled to 0°C, and crystallized. The crude product is decolorized with zinc powder, filtered, and dried at 105–110°C to yield this compound .

This method achieves high purity but involves hazardous intermediates (e.g., dimethyl sulfate) and requires precise pH control during crystallization .

Alternative Synthetic Routes

While less common, alternative approaches include:

  • Oxidative Methods : Attempts to oxidize 3,5-dimethoxybenzaldehyde have been reported, though yields are suboptimal compared to alkylation routes.

  • Ester Hydrolysis : Ethyl 3,5-dimethoxybenzoate (synthesized via esterification of the acid with ethanol and sulfuric acid) can be hydrolyzed under basic conditions, though this adds redundant steps .

Comparative Analysis of Methods

Parameter Alkylation (ChemicalBook) Multi-Step (Patent)
Starting Material3,5-Dihydroxybenzoic acidResorcinol
Reaction Steps15
Yield98%80–85% (estimated)
Key ReagentsDimethyl sulfate, K₂CO₃N₂O₅, Dimethyl sulfate
Purification ComplexityModerateHigh
Safety RisksModerate (toxic reagents)High (multiple hazards)

The alkylation route is superior for its simplicity and yield, whereas the multi-step method offers flexibility in sourcing precursors.

Properties

IUPAC Name

3,5-dimethoxybenzoic acid
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InChI

InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)
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InChI Key

IWPZKOJSYQZABD-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID3061550
Record name Benzoic acid, 3,5-dimethoxy-
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Molecular Weight

182.17 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 3,5-Dimethoxybenzoic acid
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CAS No.

1132-21-4
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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